molecular formula C18H17ClN4O3 B11326872 4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate

Cat. No.: B11326872
M. Wt: 372.8 g/mol
InChI Key: JPRRWVLAVDDKCN-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate is a synthetic organic compound that features a tetrazole ring and a phenyl ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Esterification: The phenyl tetrazole is then esterified with 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This binding can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3,5-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H17ClN4O3/c1-11-8-16(9-12(2)17(11)19)25-13(3)18(24)26-15-6-4-14(5-7-15)23-10-20-21-22-23/h4-10,13H,1-3H3

InChI Key

JPRRWVLAVDDKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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